Elacestrant

描述

This compound is a non-steroidal small molecule and an estrogen receptor (ER) antagonist. In January 2023, it was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. It received a similar approval in the EU in September 2023. this compound binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation. Other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), may lead to drug resistance over time; therefore, the use of a SERD represents a therapeutic approach for the treatment of endocrine-resistant breast cancers. Unlike [fulvestrant], another FDA-approved SERD, this compound is orally bioavailable.

This compound is an Estrogen Receptor Antagonist. The mechanism of action of this compound is as an Estrogen Receptor Antagonist, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.

This compound is an estrogen receptor antagonist which is used for treatment of specific forms of refractory, advanced or metastatic breast cancer in postmenopausal women or adult men. This compound has not been linked to elevations in serum aminotransferase levels during therapy or to cases of clinically apparent liver injury.

This compound is an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, this compound acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for male breast carcinoma and breast neoplasm and has 4 investigational indications.

Selective Estrogen Receptor Modulators for treatment of hot flashes

an orally available, selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities

See also: this compound Hydrochloride (active moiety of).

属性

IUPAC Name |

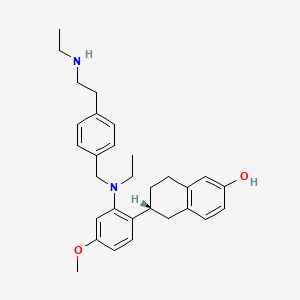

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNOOUKXBRGGB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045846 | |

| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722533-56-4 | |

| Record name | Elacestrant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacestrant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elacestrant in ER-Positive Breast Cancer: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70-80% of all cases. The growth of these cancers is driven by the hormone estrogen, which binds to and activates the estrogen receptor (ER), a ligand-activated transcription factor. Consequently, endocrine therapies that target the ER signaling pathway are the cornerstone of treatment. However, a significant challenge in the management of advanced or metastatic ER+ breast cancer is the development of resistance to these therapies. One of the key mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to a constitutively active receptor that drives tumor growth independent of estrogen, rendering therapies like aromatase inhibitors ineffective.

Elacestrant (Orserdu®) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of ER+, HER2-negative advanced or metastatic breast cancer, particularly in tumors harboring ESR1 mutations.[1][2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: A Dual Approach

This compound functions as a potent ER antagonist and, crucially, a selective degrader of the ERα protein.[4][5][6] This dual mechanism distinguishes it from other classes of endocrine therapies like selective estrogen receptor modulators (SERMs), which can have mixed agonist/antagonist effects, and aromatase inhibitors (AIs), which only block estrogen production.

-

Competitive Antagonism : this compound competitively binds to the ligand-binding domain (LBD) of the ERα. This direct binding physically obstructs the natural ligand, 17β-estradiol, from docking with the receptor, thereby preventing the conformational changes necessary for receptor activation and downstream transcriptional signaling that promotes cell proliferation.[5][7]

-

Targeted Degradation : Upon binding, this compound induces a conformational change in the ERα protein that marks it for ubiquitination. This process tags the receptor for recognition and subsequent degradation by the proteasome, the cell's protein disposal system.[4][7][8] The elimination of the ERα protein itself ablates both ligand-dependent and ligand-independent signaling, offering a more complete shutdown of the ER pathway.[9]

Overcoming Resistance: Efficacy Against ESR1 Mutations

Acquired mutations in the LBD of the ESR1 gene are a primary driver of resistance to AIs. These mutations, such as Y537S and D538G, cause conformational changes that mimic the estrogen-bound state, leading to constitutive, ligand-independent receptor activity and continued tumor proliferation.

This compound has demonstrated potent antitumor activity in preclinical models harboring these common ESR1 mutations.[10] Its chemical structure allows it to bind effectively to these mutated ERs, not only blocking their constitutive activity but also inducing their degradation.[7] This is a critical advantage over SERMs and AIs, whose efficacy is compromised by these mutations.[7] The ability of this compound to target both wild-type and mutant forms of ERα provides a crucial therapeutic option for patients who have progressed on prior endocrine therapies.[1][10]

Quantitative Clinical Efficacy: The EMERALD Trial

The pivotal Phase III EMERALD trial evaluated the efficacy and safety of this compound versus standard-of-care (SOC) endocrine therapy (fulvestrant or an AI) in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[8][11] The trial met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS).[8]

Table 1: EMERALD Trial - Progression-Free Survival (PFS) in Overall and ESR1-Mutated Populations

| Patient Population | This compound (N=239) | Standard of Care (N=238) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| All Patients | ||||

| Median PFS | 2.8 months | 1.9 months | 0.70 (0.55 - 0.88) | 0.002 |

| 12-Month PFS Rate | 22.3% | 9.4% | ||

| Patients with ESR1 Mutations | ||||

| Median PFS | 3.8 months | 1.9 months | 0.55 (0.39 - 0.77) | 0.0005 |

| 12-Month PFS Rate | 26.8% | 8.2% |

Data sourced from Bidard et al., JCO 2022 and subsequent analyses.[1][2][8][9][12]

The benefit of this compound was particularly pronounced in patients whose tumors harbored ESR1 mutations and who had been on prior CDK4/6 inhibitor therapy for a longer duration, suggesting greater efficacy in endocrine-sensitive disease.[13]

Table 2: EMERALD Trial - PFS in ESR1-Mutated Patients by Duration of Prior CDK4/6i Therapy

| Duration of Prior CDK4/6i | This compound Median PFS | SOC Median PFS | Hazard Ratio (95% CI) |

|---|---|---|---|

| ≥ 12 months | 8.6 months | 1.9 months | 0.41 (0.26 - 0.63) |

Data from Kaklamani et al., SABCS 2022.[13][14]

Key Experimental Protocols

The preclinical evaluation of this compound relied on a series of established in vitro and in vivo assays to characterize its mechanism and antitumor activity.[4][10]

Western Blot for ERα Degradation

-

Objective : To visually quantify the reduction of ERα protein levels in breast cancer cells following treatment with this compound.

-

Methodology :

-

Cell Culture : ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.

-

Treatment : Cells are treated with increasing concentrations of this compound, fulvestrant (as a positive control), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Lysis : Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.

-

Electrophoresis : Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE.

-

Transfer : Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize results.

-

Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ERα band is measured and normalized to the loading control.[4]

-

Cell Viability / Proliferation Assay

-

Objective : To measure the inhibitory effect of this compound on the growth of ER+ breast cancer cell lines.

-

Methodology :

-

Cell Seeding : Cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : The culture medium is replaced with a medium containing 17β-estradiol (to stimulate growth) and serial dilutions of this compound or a vehicle control.

-

Incubation : Cells are incubated for an extended period (e.g., 5-7 days) to allow for measurable differences in proliferation.

-

Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

-

Analysis : Data are normalized to the vehicle control, and IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of viable cells against the log of the drug concentration.[15]

-

Patient-Derived Xenograft (PDX) Models

-

Objective : To evaluate the in vivo antitumor efficacy of this compound in a clinically relevant model, including those with specific resistance mutations.

-

Methodology :

-

Model Establishment : Tumor fragments from patients with ER+ breast cancer (including those with known ESR1 mutations) are surgically implanted into immunocompromised mice (e.g., female athymic nude mice).

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

-

Randomization & Treatment : Mice are randomized into treatment groups: vehicle control, this compound (administered orally daily), and comparator agents (e.g., fulvestrant).

-

Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length x Width²)/2). Animal body weight and overall health are also monitored.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treatment groups to the vehicle control group. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for ERα levels).[4][9][10]

-

Conclusion

This compound employs a powerful dual mechanism of action, combining competitive antagonism with targeted degradation of the ERα protein. This approach effectively shuts down the primary signaling pathway responsible for the growth of ER+ breast cancer. Its significant clinical advantage lies in its proven efficacy against tumors harboring ESR1 mutations, a common and challenging mechanism of acquired resistance to standard endocrine therapies. Supported by robust preclinical data and validated in the Phase III EMERALD trial, this compound stands as a critical therapeutic agent for patients with ER+, HER2- advanced or metastatic breast cancer that has progressed on prior treatments.

References

- 1. EMERALD: Phase III trial of this compound (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Evaluating this compound in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computer-Aided Drug Design Across Breast Cancer Subtypes: Methods, Applications and Translational Outlook [mdpi.com]

- 8. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Elacestrant: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, marketed under the brand name Orserdu, is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD).[1] It represents a significant advancement in the treatment of estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative, ESR1-mutated advanced or metastatic breast cancer.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

This compound is a nonsteroidal compound with a tetrahydronaphthalene core.[3] Its chemical structure is fundamental to its unique mechanism of action as a SERD.

Chemical Structure:

-

IUPAC Name: (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol[4]

-

CAS Number: 722533-56-4 (free base)[4]

-

Molecular Formula: C₃₀H₃₈N₂O₂[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| Molecular Weight | 458.64 g/mol (free base) | [4] |

| 531.56 g/mol (dihydrochloride salt) | [5] | |

| pKa | 9.96 (Strongest Basic), 10.58 (Strongest Acidic) | [6] |

| logP | 6.23 - 6.54 | [6] |

| Water Solubility | 0.00035 mg/mL | [6] |

| Melting Point | 205-222 °C (onset for the most stable polymorphic form) | |

| Boiling Point | 609.5±55.0 °C at 760 mmHg (Predicted) | |

| Oral Bioavailability | Approximately 10% | [4][6] |

| Plasma Protein Binding | >99% | [4][6] |

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its mechanism of action is twofold: it competitively binds to ERα, blocking its activation by endogenous estrogens, and more importantly, it induces a conformational change in the receptor, marking it for degradation via the ubiquitin-proteasome pathway.[7] This degradation of ERα protein effectively shuts down downstream signaling pathways that promote tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[8] A key advantage of this compound is its efficacy against both wild-type and mutant forms of ERα, particularly those with ESR1 mutations that confer resistance to other endocrine therapies.[7]

References

- 1. hhs.texas.gov [hhs.texas.gov]

- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation [mdpi.com]

Elacestrant's Preclinical Journey: A Deep Dive into its Pharmacokinetics and Bioavailability

For Immediate Release

WALTHAM, Mass. – November 6, 2025 – This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and bioavailability of elacestrant, a selective estrogen receptor degrader (SERD). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various preclinical models, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

This compound is a non-steroidal small molecule that acts as an estrogen receptor antagonist.[1] It functions by binding to estrogen receptor-alpha (ERα) and inducing its degradation through the proteasomal pathway, thereby inhibiting estrogen-driven cell proliferation in ER-positive (ER+) breast cancer cells.[1] This mechanism of action makes it a promising therapeutic agent for ER+ breast cancers, including those with acquired resistance to other endocrine therapies.[2]

I. Pharmacokinetic Profile in Preclinical Models

This compound has been evaluated in several preclinical models, primarily in rodents, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Mouse | Athymic Nude | 30 | Oral | ~738 | ~2 | Not Reported | Not Reported | [3] |

| Mouse | Athymic Nude | 60 | Oral | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Rat | Not Specified | Not Reported | Oral | Not Reported | Not Reported | Not Reported | ~10% (in humans) | [4] |

Note: Preclinical pharmacokinetic data for this compound is not extensively published in a consolidated format. The table above represents data points inferred from in vivo efficacy studies. The bioavailability of 10% is based on human data but provides a relevant benchmark.

Key Pharmacokinetic Characteristics:

-

Absorption: this compound is orally bioavailable, a key advantage over the intramuscularly administered SERD, fulvestrant.[1] Following oral administration in mice, this compound is absorbed and reaches peak plasma concentrations.

-

Distribution: this compound exhibits high plasma protein binding (≥98%) in rats and monkeys.[5] In mouse models of intracranial metastases, this compound has been shown to cross the blood-brain barrier, with tumor concentrations reaching approximately 60% of plasma levels.[5]

-

Metabolism: In vitro studies using human hepatocytes indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2]

-

Excretion: The primary route of excretion for this compound and its metabolites is through the feces.[2]

II. Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics and efficacy.

A. In Vivo Xenograft Efficacy and Pharmacokinetic Studies

These studies are crucial for understanding the relationship between this compound exposure and its anti-tumor activity.

1. Animal Models:

-

Species/Strain: Female athymic nude mice (e.g., NU(NCr)-Foxn1nu or BALB/cAnNCrl-Foxn1nu) are commonly used.[6]

-

Housing: Animals are housed in pathogen-free conditions with controlled light-dark cycles, temperature, and humidity, and provided with sterilized food and water ad libitum.[6]

2. Tumor Implantation:

-

Cell Lines: Human breast cancer cell lines, such as MCF-7 (ER+), are frequently used.[7]

-

Patient-Derived Xenografts (PDX): For models that more closely mimic human tumors, fragments from patient tumors are implanted subcutaneously into the mice.[3]

-

Procedure: Once tumors reach a specified volume (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[6]

3. Dosing and Administration:

-

Formulation: this compound is typically formulated for oral administration.

-

Route of Administration: Oral gavage is the standard method for administering this compound in preclinical rodent models.[3][7]

-

Dosing Regimen: Doses ranging from 30 mg/kg to 60 mg/kg administered once daily are common in efficacy studies.[3][7]

4. Sample Collection and Analysis:

-

Blood Sampling: Blood samples are collected at various time points post-dosing via standard techniques (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[8]

Experimental Workflow for Preclinical PK and Efficacy Studies

III. Mechanism of Action: Signaling Pathway Interference

This compound exerts its anti-tumor effects by disrupting the estrogen receptor signaling pathway.

Estrogen Receptor Signaling and this compound's Point of Intervention

In a normal state, estrogen binds to the estrogen receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements on the DNA, initiating the transcription of genes that promote cell proliferation and survival.[9] this compound, as a SERD, competitively binds to the estrogen receptor. This binding not only blocks the receptor's activity but also induces a conformational change that marks it for degradation by the proteasome.[10] This dual mechanism of antagonism and degradation effectively shuts down the estrogen signaling pathway, leading to the inhibition of tumor growth.[10]

IV. Conclusion

The preclinical data for this compound demonstrate its viability as an orally bioavailable SERD with a favorable pharmacokinetic profile and a potent mechanism of action against ER+ breast cancer models. Its ability to cross the blood-brain barrier further highlights its potential for treating metastatic disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel endocrine therapies. This in-depth understanding of its preclinical characteristics is essential for designing and interpreting clinical trials and ultimately for its successful application in the treatment of breast cancer.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 3. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selvita.com [selvita.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

Elacestrant: A Deep Dive into Pharmacodynamics and Target Engagement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elacestrant (Orserdu®) is a pioneering oral selective estrogen receptor degrader (SERD) that marks a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor alpha (ERα), offers a promising therapeutic strategy, particularly in overcoming resistance to conventional endocrine therapies.[2][4] This technical guide provides a comprehensive overview of the pharmacodynamics and target engagement of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Pharmacodynamics: A Dual-Action Mechanism

This compound's primary pharmacodynamic effect is its potent and selective interaction with ERα. It functions as a competitive antagonist, binding to the receptor and blocking the transcriptional activity induced by estrogen.[2] Beyond simple antagonism, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of both blocking and eliminating the key driver of tumor growth distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[2]

This degradation of ERα is a critical component of this compound's efficacy, particularly against tumors harboring ESR1 mutations. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, a common mechanism of resistance to aromatase inhibitors.[4] By promoting the degradation of the mutant ERα protein, this compound can effectively shut down this oncogenic signaling pathway.[4]

Target Engagement and Cellular Effects

This compound's engagement with ERα triggers a cascade of downstream effects that ultimately inhibit cancer cell proliferation. Key pharmacodynamic outcomes include:

-

ERα Degradation: this compound treatment leads to a dose-dependent reduction in ERα protein levels in breast cancer cell lines.[4]

-

Inhibition of ER-Mediated Transcription: By both antagonizing and degrading ERα, this compound effectively suppresses the transcription of estrogen-responsive genes, such as progesterone receptor (PGR), GREB1, and TFF1.

-

Anti-proliferative Activity: this compound demonstrates potent, dose-dependent inhibition of proliferation in ER+ breast cancer cell lines, including those resistant to other endocrine therapies.[5]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating this compound's potency and target engagement.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 (Proliferation) | MCF-7 | Estrogen-deprived | ~100 nM | [5] |

| MCF-7 | 0.01 nM E2 | ~150 nM | [5] | |

| MCF7-LTED Y537C | Estrogen-deprived | ~100 nM | [5] | |

| IC50 (ERα Degradation) | Not explicitly stated in search results | - | - | |

| Binding Affinity (Ki/Kd) | Not explicitly stated in search results | - | - |

Table 2: Clinical Pharmacodynamics of this compound

| Parameter | Dose | Measurement | Result | Reference |

| ER Occupancy (Uterus) | 200 mg daily (7 days) | PET Imaging | 83% | [6][7] |

| 500 mg daily (7 days) | PET Imaging | 92% | [6][7] | |

| Progression-Free Survival (EMERALD Trial) | 345 mg daily | vs. Standard of Care (Overall Population) | HR: 0.70 | [8] |

| 345 mg daily | vs. Standard of Care (ESR1-mutated) | HR: 0.55 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics and target engagement of this compound.

ERα Competitive Binding Assay

Objective: To determine the binding affinity of this compound for ERα.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to ERα.

Protocol:

-

Preparation of ERα: Utilize purified recombinant human ERα or cytosol preparations from ER-expressing tissues (e.g., rat uterus).

-

Incubation: In a multi-well plate, combine a fixed concentration of ERα and radiolabeled estradiol with increasing concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture ER+ breast cancer cells (e.g., MCF-7) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the intensity of the ERα bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ERα protein levels.[4]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on ER+ breast cancer cells.

Protocol:

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations. Include appropriate controls (vehicle-treated and untreated).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).

-

Assay: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the percentage of cell viability against the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.[4]

ERE-Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on ER-mediated transcriptional activity.

Principle: This assay utilizes a reporter construct containing estrogen response elements (EREs) upstream of a luciferase gene. Activation of ER leads to the transcription of luciferase, which can be quantified by measuring light output.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or ER-negative breast cancer cells) with an ERα expression vector and the ERE-luciferase reporter plasmid. Alternatively, use a stable cell line expressing both constructs.[9][10]

-

Treatment: Treat the transfected cells with this compound in the presence or absence of an ER agonist like estradiol.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in control cells to determine the extent of transcriptional inhibition or activation.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: this compound's dual mechanism of action on the estrogen receptor signaling pathway.

Caption: Experimental workflow for assessing ERα degradation by Western blot.

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Conclusion

This compound represents a significant therapeutic advance in the management of ER+, HER2-, ESR1-mutated metastatic breast cancer. Its pharmacodynamic profile, characterized by a dual mechanism of ERα antagonism and degradation, provides a robust means of inhibiting the estrogen-driven growth of cancer cells, including those that have developed resistance to other endocrine therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel SERDs. A thorough understanding of its pharmacodynamics and target engagement is crucial for optimizing its clinical application and for the development of future generations of endocrine therapies.

References

- 1. metastatictrialtalk.org [metastatictrialtalk.org]

- 2. targetedonc.com [targetedonc.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Elacestrant's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Elacestrant (RAD1901) is a pioneering oral selective estrogen receptor degrader (SERD) that has demonstrated significant clinical efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. A thorough understanding of its interaction with the estrogen receptor isoforms, ERα and ERβ, is fundamental to appreciating its mechanism of action and therapeutic potential. This technical guide provides an in-depth analysis of this compound's binding affinity, the experimental protocols used for its determination, and the subsequent cellular signaling pathways it modulates.

Quantitative Binding Affinity Data

This compound exhibits a notably higher binding affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). This selectivity is a key aspect of its pharmacological profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, clearly illustrate this preference.

| Compound | Target | IC50 (nM) |

| This compound | ERα | 48[1][2] |

| This compound | ERβ | 870[1][2] |

Experimental Protocol: Determination of Binding Affinity

The in vitro binding affinity of this compound to the estrogen receptors is commonly determined using a competitive binding assay. A widely utilized method is the PolarScreen™ ERα Competitor Assay, a fluorescence polarization-based technique. The following protocol is a representative example based on this methodology.

Objective: To determine the IC50 value of this compound for ERα by measuring its ability to displace a fluorescently labeled estrogen ligand.

Materials:

-

Purified ligand-binding domain of human ERα

-

Fluorescent estrogen tracer (e.g., Fluormone™ ES2 Green)

-

Assay buffer

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

This compound

-

Multi-well assay plates (e.g., 384-well black plates)

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO. This creates a range of concentrations to be tested.

-

Reagent Preparation: The ERα protein and the fluorescent estrogen tracer are diluted to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

A fixed concentration of the ERα protein is pre-incubated with the fluorescent estrogen tracer. This allows for the formation of a complex that results in a high fluorescence polarization signal.

-

The serially diluted this compound is then added to the wells containing the ERα-tracer complex.

-

-

Competition: this compound competes with the fluorescent tracer for binding to the ERα ligand-binding pocket. As the concentration of this compound increases, more of the fluorescent tracer is displaced.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader. When the fluorescent tracer is bound to the large ERα protein, it tumbles slowly in solution, resulting in a high polarization value. Conversely, the unbound, free-tumbling tracer has a low polarization value.

-

Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The IC50 value is then calculated from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the fluorescent tracer.

Visualizing the Molecular and Cellular Impact

This compound's Mechanism of Action: From Receptor Binding to Degradation

Upon binding to ERα, this compound induces a distinct conformational change in the receptor protein. This altered conformation is recognized by the cell's protein quality control machinery, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. This dual action of antagonism and degradation effectively abrogates estrogen-driven signaling.

Caption: this compound binds to ERα, inducing a conformational change that leads to its ubiquitination and proteasomal degradation, thereby inhibiting downstream signaling and cell proliferation.

Experimental Workflow: Fluorescence Polarization-Based Binding Assay

The workflow for determining the binding affinity of this compound using a fluorescence polarization assay involves a series of precise steps, from reagent preparation to data analysis.

Caption: A streamlined workflow for determining the IC50 of this compound for ERα using a competitive fluorescence polarization assay.

References

Preclinical Evaluation of Elacestrant in Patient-Derived Xenografts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of elacestrant, a selective estrogen receptor degrader (SERD), in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. This document details the experimental protocols, summarizes key quantitative data from various studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Patient-Derived Xenografts

This compound is an oral SERD designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1][2][3][4] It functions by binding to the estrogen receptor-alpha (ERα), inducing its degradation, and thereby inhibiting ER-mediated signaling and the growth of ER+ breast cancer cells.[1][5] Preclinical studies have demonstrated its antitumor activity in various models, including those with ESR1 mutations, which are a common mechanism of resistance to standard endocrine therapies.[1][2][3]

Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are a valuable tool in preclinical cancer research.[6][7][8] They are known to preserve the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[6][9][10] This guide focuses on the application of PDX models in the preclinical assessment of this compound's efficacy.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound using PDX models, synthesized from multiple research publications.

Establishment of Patient-Derived Xenograft Models

The generation of ER+ breast cancer PDX models is a critical first step. While engraftment rates for ER+ tumors are historically lower than for other subtypes, successful establishment allows for robust preclinical evaluation.[9][10]

Protocol for PDX Establishment:

-

Tissue Acquisition: Fresh tumor tissue is obtained from patients with ER+ breast cancer, often from surgical resection or biopsy, under institutional review board-approved protocols.

-

Implantation:

-

The tumor tissue is dissected into small fragments (typically 2-4 mm³).

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized.

-

A small incision is made, and the tumor fragment is implanted, often in the mammary fat pad to mimic the orthotopic environment, or subcutaneously for easier tumor measurement.[6][9]

-

Estrogen supplementation (e.g., estradiol pellets) is often provided to support the growth of ER-dependent tumors.[9]

-

-

Tumor Growth and Passaging:

-

Tumor growth is monitored regularly using calipers.

-

Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested.

-

The tumor is then serially passaged into new cohorts of mice for expansion and subsequent treatment studies.

-

This compound Treatment in PDX Models

Once PDX models are established and tumors have reached a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.

Treatment Protocol:

-

Vehicle Control: The control group receives the vehicle solution used to dissolve this compound.

-

This compound Monotherapy: this compound is typically administered orally via gavage. Dosing can vary, with studies reporting single-agent efficacy at doses ranging from 30 mg/kg to 120 mg/kg, administered daily.[5]

-

Combination Therapy: this compound has been evaluated in combination with other targeted agents, such as CDK4/6 inhibitors (e.g., palbociclib) and mTOR inhibitors (e.g., everolimus).[1][5] In these studies, the combination agents are administered according to their established preclinical dosing schedules.

-

Treatment Duration: Treatment duration varies between studies but typically continues for several weeks (e.g., 28-60 days) or until tumors in the control group reach a predetermined endpoint size.[2][11]

Assessment of Antitumor Efficacy

The primary endpoint in these preclinical studies is typically tumor growth inhibition.

Efficacy Assessment Protocol:

-

Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers, typically twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Data Analysis: Tumor growth curves are generated by plotting the mean tumor volume for each treatment group over time. Statistical analyses are performed to compare the tumor growth between treatment and control groups.

-

Biomarker Analysis: At the end of the study, tumors are often harvested for further analysis, including:

-

Western Blotting: To assess the levels of ERα and downstream signaling proteins.[1]

-

Immunohistochemistry (IHC): To evaluate the expression and localization of key proteins within the tumor tissue.[5]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of ER-regulated genes such as PGR (progesterone receptor), TFF1 (trefoil factor 1), and GREB1 (growth regulation by estrogen in breast cancer 1).[5]

-

Quantitative Data Summary

The following tables summarize the quantitative data on the antitumor activity of this compound in various ER+ breast cancer PDX models.

Table 1: Single-Agent this compound Activity in ER+ PDX Models

| PDX Model | ESR1 Status | This compound Dose (mg/kg, oral, daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) vs. Vehicle | Reference |

| ST986 | Mutant (Y537S) | 30, 60, 120 | 28 | Significant inhibition at all doses | [5] |

| MAXF-713 | Wild-Type | 30, 60, 120 | 28 | Significant inhibition at all doses | [5] |

| HBCx-21 | Wild-Type | 30, 60, 120 | 28 | Significant inhibition at all doses | [5] |

| MAXF-1398 | Mutant (Y537N) | 30, 60 | 42 | 55% and 67% reduction, respectively | [3] |

| ST2535-HI | Mutant (D538G) | 30, 60 | Not Specified | 79% and 82% reduction, respectively | [3] |

| CTG-1211-HI | Mutant (D538G) | 30, 60 | Not Specified | 30% and 48% reduction, respectively | [3] |

| ST941-HI | Mutant (Y537S) | 10, 30, 60 | 64 | Dose-dependent inhibition | [2] |

Table 2: this compound Combination Therapy in ER+ PDX Models

| PDX Model | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose | Outcome | Reference |

| MCF7 Xenograft | Palbociclib | 60 | Not Specified | Greater tumor growth inhibition than single agents | [5] |

| MCF7 Xenograft | Everolimus | 60 | Not Specified | Greater tumor growth inhibition than single agents | [5] |

| ESR1 Mutant PDX | Palbociclib | Not Specified | Not Specified | Greater tumor growth inhibition than single agents | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical experimental workflow for its preclinical evaluation in PDX models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound vs this compound + CDK4/6 Inhibitor for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. elgenelim.com [elgenelim.com]

- 7. researchgate.net [researchgate.net]

- 8. Establishment of Patient-Derived Xenograft (PDX) Models of Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aparicio.molonc.ca [aparicio.molonc.ca]

- 10. Characterization of patient-derived tumor xenografts (PDXs) as models for estrogen receptor positive (ER+HER2− and ER+HER2+) breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Elacestrant In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a pioneering oral selective estrogen receptor degrader (SERD) that functions as a potent antagonist of the estrogen receptor (ER). It competitively binds to ERα, a key driver in the proliferation of ER-positive (ER+) breast cancer, and induces its degradation through the proteasomal pathway.[1][2][3] This mechanism effectively blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for tumor growth.[1][4] Notably, this compound has demonstrated significant anti-tumor activity in preclinical models, including those with acquired resistance to other endocrine therapies and those harboring ESR1 mutations.[1][5][6][7]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of breast cancer cell lines using a luminescent-based cell viability assay.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit the biological process by 50%. The following tables summarize the reported in vitro efficacy of this compound in various contexts.

| Parameter | Cell Line | Condition | Value | Reference |

| IC50 | ERα | - | 48 nM | [1] |

| IC50 | ERβ | - | 870 nM | [1] |

| EC50 | MCF-7 | Inhibition of ERα expression | 0.6 nM | [1][8] |

| EC50 | MCF-7 | Inhibition of proliferation (E2-stimulated) | 4 pM | [1] |

| GI50 | MCF-7 | Inhibition of cell growth | 0.028 nM | [1] |

| Median IC50 | Cultured Circulating Tumor Cells | - | 0.62 µM | [7] |

Table 1: In Vitro Efficacy of this compound in Breast Cancer Models

A direct comparison with fulvestrant, another SERD, in parental breast cancer cell lines showed that while both drugs effectively inhibited cell proliferation, the IC50 for this compound was on average 10-fold higher than for fulvestrant.[4] However, both values were within clinically achievable concentrations.[4] In models of acquired resistance to fulvestrant, this compound has been shown to retain its efficacy.[9]

Signaling Pathway

This compound's mechanism of action involves the targeted degradation of the estrogen receptor alpha (ERα), which disrupts the signaling cascade that promotes the proliferation of ER-positive breast cancer cells.

Experimental Protocols

The following is a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the dose-response effect of this compound on breast cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials

-

This compound compound

-

ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428)

-

Phenol red-free cell culture medium (e.g., MEM or RPMI)

-

Charcoal-dextran stripped Fetal Bovine Serum (FBS)

-

Bovine insulin

-

17β-estradiol

-

DMSO (for dissolving this compound)

-

96-well opaque-walled cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture Preparation:

-

Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428) in phenol red-free medium supplemented with 10% charcoal-dextran stripped FBS and 0.01 mg/mL bovine insulin.[9]

-

Incubate cells in this hormone-depleted medium for at least 72 hours prior to the assay to ensure estrogen deprivation.[9]

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well opaque-walled plates at a predetermined density. Seeding density should be optimized for each cell line to ensure logarithmic growth over the 7-day incubation period (e.g., 2000 cells/well for MCF7-LTED-Y537S, 5000 cells/well for HCC1428-LTED).[10]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

If investigating the effect of estradiol, prepare treatment media with and without 17β-estradiol (e.g., 0.01 nM or 1 nM).[9]

-

Remove the existing medium from the cell plates and add 100 µL of the prepared treatment media to the respective wells. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the treated plates for 7 days at 37°C in a 5% CO2 incubator.[9]

-

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[2]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the IC50/EC50 values by fitting a dose-response curve using a nonlinear regression model.[11]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. OUH - Protocols [ous-research.no]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. targetedonc.com [targetedonc.com]

Application Note & Protocol: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Elacestrant

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elacestrant (Orserdu®) is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, this compound functions through a dual mechanism: it not only blocks the transcriptional activity of ERα but also induces its degradation.[2][3] This degradation is mediated through the proteasomal pathway, leading to a reduction in the total number of functional receptors in cancer cells and thereby inhibiting tumor growth.[3][4] This mechanism is effective against both wild-type and mutant forms of the estrogen receptor, which often confer resistance to other endocrine therapies.[1][3]

Western blotting is a fundamental and indispensable technique to qualitatively and quantitatively assess the degradation of ERα following treatment with this compound. This application note provides a detailed protocol for performing Western blot analysis to monitor this compound-induced ERα degradation in breast cancer cell lines.

Mechanism of Action: this compound-Induced ERα Degradation

This compound binds to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination. This process tags the ERα protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell. The reduction in ERα levels disrupts downstream estrogen-mediated signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.[3]

Caption: this compound binds ERα, leading to its ubiquitination and proteasomal degradation.

Quantitative Data Summary

Preclinical studies have demonstrated that this compound induces a dose-dependent degradation of ERα protein in various ER-positive breast cancer cell lines.[5] The table below summarizes representative findings on the efficacy of this compound in reducing ERα protein levels.

| Cell Line | Treatment Time | This compound Concentration | ERα Degradation Outcome | Reference |

| MCF-7 | 24-48 hours | 1 nM - 1000 nM | Dose-dependent decrease in ERα protein levels, similar to fulvestrant. | [5] |

| T47D | 24-48 hours | 1 nM - 1000 nM | Dose-dependent decrease in ERα protein levels. | [5] |

| HCC1428 | 24-48 hours | 1 nM - 1000 nM | Marked, dose-dependent decrease in ERα protein expression. | [5] |

| MCF-7 | 24 hours | 5 nM | ERα protein degradation evident. | [6] |

| Cultured CTCs | 24 hours | 1 µM | Concentration required for full ERα suppression. | [6] |

Experimental Workflow: Western Blot Analysis

The following diagram outlines the key steps for assessing this compound-induced ERα degradation using Western blot.

Caption: Workflow for Western blot analysis of ERα degradation by this compound.

Detailed Experimental Protocols

This section provides a comprehensive protocol for analyzing ERα degradation.

Part 1: Materials and Reagents

-

Cell Lines: ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428).

-

Culture Media: Phenol-red free DMEM or RPMI-1640 supplemented with 10% charcoal-stripped fetal bovine serum (FBS).[5]

-

This compound: Prepare stock solutions in DMSO and dilute to final concentrations in culture media.

-

Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) or similar cell lysis buffer.

-

Inhibitors: Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).

-

Protein Assay: BCA Protein Assay Kit or equivalent.

-

Loading Buffer: 4x Laemmli sample buffer.

-

SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or hand-casted gels.

-

Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

-

Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Part 2: Cell Culture and Treatment

-

Seeding: Seed MCF-7, T47D, or HCC1428 cells in 6-well plates in phenol-red free media supplemented with 10% charcoal-stripped FBS.[5]

-

Growth: Culture cells until they reach 70-80% confluency.

-

Treatment: Aspirate the media and replace it with fresh media containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.[5]

Part 3: Protein Extraction (Cell Lysis)

-

Wash: Place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.[9]

-

Lysis: Add 100-200 µL of ice-cold lysis buffer (with freshly added protease/phosphatase inhibitors) to each well.[10]

-

Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]

-

Clarification: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

-

Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.

Part 4: Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalization: Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample (typically 20-30 µg per lane).

Part 5: SDS-PAGE and Electrotransfer

-

Sample Preparation: Mix the calculated volume of lysate with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[9]

-

Loading: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. ERα is approximately 66 kDa.[11]

Part 6: Immunoblotting and Detection

-

Blocking: After transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Wash the membrane 3 times for 5 minutes each with TBST. Incubate the membrane with the primary anti-ERα antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: The next day, wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Final Washes: Wash the membrane 3-4 times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as per the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

Part 7: Stripping and Re-probing for Loading Control

-

Stripping (Optional): If necessary, strip the membrane using a mild stripping buffer to remove the ERα antibodies.

-

Re-probing: Block the membrane again and probe with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. Follow steps 6.2 to 6.7.

Part 8: Data Analysis

-

Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for ERα and the corresponding loading control in each lane.

-

Normalization: Normalize the ERα band intensity to the intensity of its respective loading control band.

-

Analysis: Compare the normalized ERα levels across the different this compound concentrations to the vehicle control to determine the extent of dose-dependent degradation. Results can be plotted as a percentage of ERα remaining relative to the control.

References

- 1. trustedpharmaguide.com [trustedpharmaguide.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound Mechanism of Action | ORSERDU® (this compound) [orserduhcp.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen Receptor α Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]

- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Estrogen Receptor alpha Antibody (MA5-14104) [thermofisher.com]

Application Note & Protocol: Quantitative PCR for Measuring Elacestrant Target Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction: Elacestrant (Orserdu™) is a selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a SERD, this compound competitively binds to estrogen receptor-alpha (ERα), encoded by the ESR1 gene, inducing a conformational change that marks the receptor for proteasomal degradation.[3][4] This action blocks ER-mediated signaling and inhibits the transcription of downstream target genes responsible for cell proliferation.[1][5] This application note provides a detailed protocol for using quantitative real-time PCR (qPCR) to measure the mRNA expression levels of ESR1 and its key downstream target genes following treatment with this compound.

This compound Signaling Pathway

This compound functions by directly targeting ERα. It binds to the receptor, antagonizing its transcriptional activity and promoting its degradation via the proteasomal pathway.[1][4] This leads to a reduction in the expression of estrogen-responsive genes that drive tumor growth, such as Progesterone Receptor (PGR) and Cyclin D1 (CCND1).[3][5]

Caption: this compound binds to ERα, leading to its degradation and inhibiting transcription of target genes.

Experimental Protocol

This protocol outlines the steps for treating ER-positive breast cancer cells with this compound and analyzing gene expression changes via SYBR Green-based qPCR.

Experimental Workflow

The overall workflow consists of cell culture and treatment, RNA isolation, conversion to cDNA, and finally, quantitative PCR analysis.

Caption: Workflow for analyzing gene expression changes after this compound treatment using qPCR.

I. Materials and Reagents

-

Cell Line: ER-positive breast cancer cell line (e.g., MCF-7, T47D).

-

Reagents:

-

This compound (Orserdu™)

-

Vehicle control (e.g., DMSO)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

TRIzol™ Reagent or RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Nuclease-free water

-

Validated qPCR primers (see Table 1)

-

Table 1: Validated Human qPCR Primer Sequences

| Gene Symbol | NCBI RefSeq | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |

| Target Genes | ||||

| ESR1 | NM_000125 | GCTTACTGACCAACCTGGCAGA | GGATCTCTAGCCAGGCACATTC | [6] |

| PGR | NM_000926 | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | [7] |

| CCND1 | NM_053056 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [8] |

| TFF1 | NM_003225 | Commercially Available | Commercially Available | [4][9] |

| GREB1 | NM_014668 | Commercially Available | Commercially Available | [10][11] |

| Reference Genes | ||||

| GAPDH | NM_002046 | Commercially Available | Commercially Available | [12][13][14][15] |

| ACTB | NM_001101 | Commercially Available | Commercially Available | [16][17][18][19] |

Note: Using commercially available, pre-validated primer pairs is highly recommended to ensure specificity and efficiency.

II. Cell Culture and Treatment

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

III. RNA Extraction and Quantification

-

Lyse the cells directly in the culture plate using an appropriate volume of TRIzol™ Reagent (or the lysis buffer from a kit) and scrape the cells.

-

Isolate total RNA according to the manufacturer's protocol.[20][21][22]

-

Resuspend the final RNA pellet in nuclease-free water.

-

Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

IV. Reverse Transcription (cDNA Synthesis)

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with random hexamers or oligo(dT) primers, following the manufacturer's instructions.[20][23]

-

Dilute the resulting cDNA product with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR reaction.

V. Quantitative PCR (qPCR)

-

Prepare the qPCR reaction mix in a microcentrifuge tube on ice. For a single 20 µL reaction:

-

10 µL of 2x SYBR Green qPCR Master Mix

-

1 µL of Forward Primer (10 µM stock)

-

1 µL of Reverse Primer (10 µM stock)

-

2 µL of diluted cDNA template

-

6 µL of Nuclease-free water

-

-

Aliquot the master mix into qPCR plate wells.

-

Add the cDNA template to the respective wells. Include a no-template control (NTC) for each primer set.

-

Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.

-

Run the following thermal cycling program (may require optimization):

-

Initial Denaturation: 95°C for 10 minutes

-

Cycling (40 cycles):

-

95°C for 15 seconds (Denaturation)

-

60°C for 1 minute (Annealing/Extension)

-

-

Melt Curve Analysis: Perform as per the instrument's default settings to verify product specificity.

-

Data Presentation and Analysis